Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine and piperazine moieties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities could lead to the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound could be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and potentially therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(6-(pyrrolidin-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring can also exhibit similar properties and applications.
Piperazine derivatives:
The uniqueness of this compound lies in its combination of these three rings, which may confer distinct biological activities and applications not seen in simpler compounds.
Properties
IUPAC Name |
ethyl 4-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-2-24-16(23)21-11-9-20(10-12-21)15(22)13-5-6-14(18-17-13)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMAPACLWAJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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